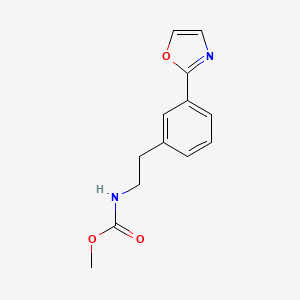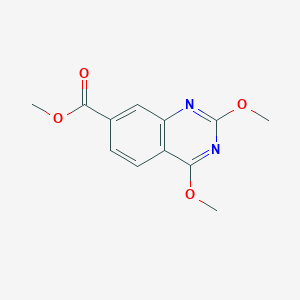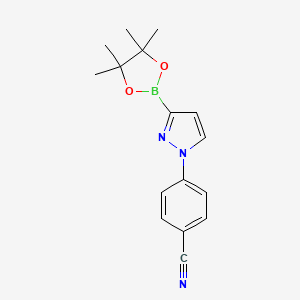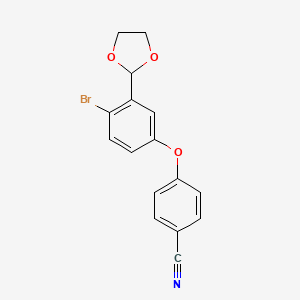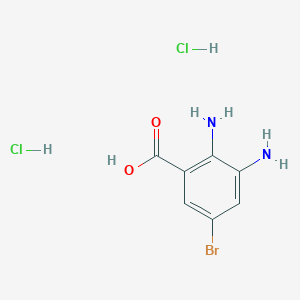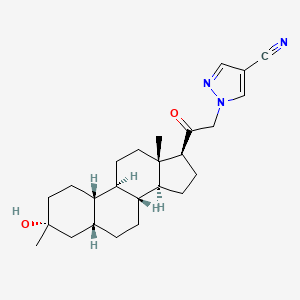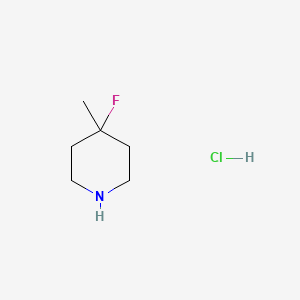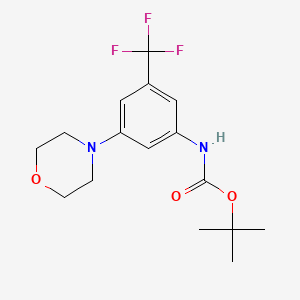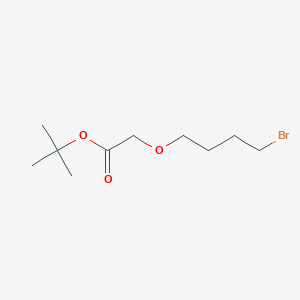
Tert-butyl (4-bromobutyloxy)acetate
Descripción general
Descripción
Tert-butyl (4-bromobutyloxy)acetate is a chemical compound with the molecular formula C10H19BrO3 . It is used in various chemical reactions and has a molecular weight of 267.16 .
Physical And Chemical Properties Analysis
Tert-butyl (4-bromobutyloxy)acetate has a predicted boiling point of 302.3±22.0 °C and a predicted density of 1.232±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Tert-butyl acetate has been used in the synthesis of diverse organic compounds, such as cyclodeca-3,8-diynes (Chellappan et al., 2003), and in the creation of halomethyl derivatives of furan-2-carboxylic acid (Pevzner, 2003).
- It is also involved in the preparation and stereoselective hydrogenation of chiral carboxylates, demonstrating its utility in the production of specific stereochemical configurations in organic synthesis (Scheffler et al., 2002).
Applications in Polymer and Material Science
- Tert-butyl esters, including tert-butyl acetate, function as chain transfer agents in the copolymerization of various compounds, illustrating their role in polymer chemistry (Hotta et al., 2020).
- They are also important in the oxidation processes, as demonstrated in studies on methyl tert-butyl ether, where tert-butyl formate and other derivatives are significant byproducts (Acero et al., 2001).
Use in Organic Synthesis and Catalysis
- Tert-butyl acetate is used in the synthesis of various organic structures, such as spirocyclic indoline lactones (Hodges et al., 2004), indicating its versatility in complex organic syntheses.
- It serves as a catalyst source in reactions like the alkylation of acetates with primary alcohols and diols, emphasizing its catalytic capabilities in organic transformations (Iuchi et al., 2010).
Environmental and Safety Aspects
- Research on tert-butyl acetate also includes its environmental impact and safety evaluations, such as its use in the Ritter reaction and the assessment of its safety in chemical processes (Roberts et al., 2012).
- Its implications in environmental science are further explored in studies on its degradation pathways and treatment processes (Stefan et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 2-(4-bromobutoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO3/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYMZVFFNGQVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-bromobutyloxy)acetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)
